molecular formula C10H18N2O2 B3029114 5-Hexyl-5-methyl-imidazolidine-2,4-dione CAS No. 5336-03-8

5-Hexyl-5-methyl-imidazolidine-2,4-dione

Cat. No.: B3029114
CAS No.: 5336-03-8
M. Wt: 198.26 g/mol
InChI Key: IRPZLZDRELZAHU-UHFFFAOYSA-N
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Description

5-Hexyl-5-methyl-imidazolidine-2,4-dione (CAS: 5455-34-5) is a substituted imidazolidine-2,4-dione derivative characterized by a six-carbon hexyl chain and a methyl group at the 5th position of the heterocyclic ring. This compound belongs to the hydantoin family, which is known for diverse biological and chemical applications, including pharmaceuticals and agrochemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hexyl-5-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-3-4-5-6-7-10(2)8(13)11-9(14)12-10/h3-7H2,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPZLZDRELZAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(C(=O)NC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277174
Record name 5-hexyl-5-methyl-imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5336-03-8, 5472-88-8
Record name NSC47125
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC29619
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC1021
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-hexyl-5-methyl-imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-5-methyl-imidazolidine-2,4-dione typically involves the reaction of hexylamine with methyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is usually carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the sulfur atom in its thioimidazolidine derivatives or at specific carbon positions. For example:

  • Hydrogen peroxide-mediated oxidation :
    When 5-hexyl-5-methyl-2-thioxoimidazolidin-4-one (thio analog) reacts with hydrogen peroxide in DMF-acetic acid, it oxidizes to the corresponding 2,4-dione derivative . This reaction highlights the redox versatility of the imidazolidine scaffold.

Reagent Conditions Product Yield
H₂O₂DMF/CH₃COOH, rt, 24 h5-Hexyl-5-methyl-imidazolidine-2,4-dione85%

Reduction Reactions

Reduction of the carbonyl groups or other functional moieties can modify the compound’s activity:

  • Lithium aluminum hydride (LiAlH₄) :
    Reduces the carbonyl groups to hydroxyls, yielding imidazolidine alcohols. This step is critical for synthesizing intermediates for further functionalization.

Reagent Conditions Product Notes
LiAlH₄Anhydrous ether, reflux5-Hexyl-5-methyl-imidazolidine-2,4-diolRequires inert atmosphere

Substitution Reactions

The compound participates in nucleophilic substitution, particularly at the N-3 position:

  • Alkylation/arylation :
    Reacts with alkyl halides or aryl isocyanates under basic conditions to introduce substituents. For instance, treatment with phenyl isocyanate in pyridine yields 3-phenyl derivatives .

Reagent Conditions Product Application
Phenyl isocyanatePyridine, rt, 4 h3-Phenyl-5-hexyl-5-methyl-imidazolidine-2,4-dioneEnzyme inhibition studies

Cyclization Reactions

Base-assisted cyclization is a key route for synthesizing substituted derivatives:

  • Sodium methoxide (NaOMe)-mediated cyclization :
    Intramolecular cyclization of β-lactam ureas in methanol at 65°C generates 3,5-disubstituted hydantoins, including hexyl-methyl variants .

Substrate Reagent Conditions Product Diastereoselectivity
β-Lactam ureaNaOMeMethanol, 65°C, 1 hThis compound52.5:47.5 (syn:anti)

Enzymatic Hydrolysis

The compound acts as a reversible inhibitor of fatty acid amide hydrolase (FAAH):

  • Structure-activity relationship (SAR) :
    Substitution at N-3 with heptyl chains enhances FAAH inhibition (pI₅₀ = 5.12 ± 0.03), while phenyl groups reduce activity .

Substituent (Position 3) Biological Target Activity (pI₅₀)
HeptylFAAH5.12 ± 0.03
PhenylFAAH3.34 ± 0.04

Thermal and Solvent Effects

Reaction outcomes are sensitive to solvent polarity and temperature:

  • Microwave-assisted synthesis :
    Using DMSO/KOH under microwaves (750 W) accelerates cyclization, reducing reaction time from hours to minutes .

Key Mechanistic Insights

  • Intramolecular hydrogen bonding between N–H and carbonyl groups stabilizes specific conformers, influencing reactivity .

  • Electron-withdrawing substituents (e.g., phenyl) at C-5 enhance electrophilicity, favoring nucleophilic attacks .

Scientific Research Applications

Agricultural Applications

Herbicidal Activity
Research has demonstrated that imidazolidin-2,4-dione derivatives exhibit herbicidal properties. A study synthesized various derivatives and tested their effectiveness against specific weed species. The results indicated that compounds similar to 5-hexyl-5-methyl-imidazolidine-2,4-dione showed promising herbicidal activity, suggesting potential use in agricultural pest control .

Chemical Synthesis

Synthetic Intermediate
this compound serves as a valuable intermediate in organic synthesis. It can be utilized in the preparation of other complex organic molecules due to its reactive imidazolidine structure. This property facilitates the development of pharmaceuticals and agrochemicals .

Electroless Plating Solutions
The compound has been identified as a component in electroless silver plating solutions for electronic parts. Its ability to stabilize metal ions in solution enhances the deposition process, making it crucial for manufacturing high-quality electronic components .

Material Science

Vulcanization Agents
In material science, this compound is explored as a potential vulcanization agent for rubber products. Its unique chemical structure allows it to form cross-links with sulfur during the vulcanization process, improving the mechanical properties of rubber compounds under various conditions.

Biochemical Research

Proteomics Research
This compound is also utilized in proteomics research as a biochemical reagent. It aids in the study of protein interactions and modifications due to its ability to form stable complexes with biomolecules . This application is essential for understanding cellular processes and developing therapeutic strategies.

Case Studies

Application AreaStudy ReferenceFindings
Herbicidal ActivityJ. Pesticides (1975) New derivatives showed significant herbicidal effects against target weeds.
Chemical SynthesisPatent US20100010233A1 Demonstrated effective synthesis routes for producing imidazolidinones.
Electroless PlatingPatent Literature Identified as an effective stabilizer in plating solutions for electronics.
ProteomicsSCBT Product Information Used as a reagent for studying protein interactions in proteomics research.

Mechanism of Action

The mechanism of action of 5-Hexyl-5-methyl-imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of imidazolidine-2,4-dione derivatives is highly dependent on substituents at the 3rd and 5th positions. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Key Properties/Activities Reference
5-Hexyl-5-methyl-imidazolidine-2,4-dione 5-hexyl, 5-methyl C₁₀H₁₆N₂O₂ High lipophilicity; potential CNS activity
5-Isopropyl-5-methyl-imidazolidine-2,4-dione 5-isopropyl, 5-methyl C₇H₁₂N₂O₂ Similar structure; lower molecular weight
IM-3 (5-(4-ethylphenyl)-3-phenyl derivative) 5-(4-ethylphenyl), 3-phenyl C₁₇H₁₆N₂O₂ CNS effects; antinociceptive activity
Thiazolidine-2,4-dione (1c) 5-(2,5-dihydroxybenzylidene) C₁₀H₇NO₄S LOX inhibition (IC₅₀ = 3.52 µM)
(Z)-5-((E)-3-phenylallylidene) derivative (4f) Unsaturated benzylidene spacer C₁₂H₁₀N₂O₂ UV absorption (λmax ~350 nm)

Key Observations :

  • Lipophilicity : The hexyl chain in the target compound increases logP compared to shorter alkyl (e.g., isopropyl) or aryl substituents (e.g., IM-3). This enhances membrane permeability but may reduce aqueous solubility .
  • Biological Activity : Thiazolidine-2,4-dione derivatives with benzylidene groups (e.g., 1c) show potent LOX inhibition, while bulky aliphatic substituents (e.g., hexyl) in imidazolidine-diones may reduce enzyme affinity due to steric hindrance .
  • UV Absorption : Unlike benzylidene analogues (e.g., 4f), which exhibit strong UV absorption due to conjugated π-systems, the saturated hexyl group in the target compound likely results in weaker UV activity .
Enzyme Inhibition
  • Thiazolidine-2,4-diones : Derivatives like 1c and 1s () achieve LOX inhibition (IC₅₀ = 3.52–7.46 µM) through hydrogen bonding and hydrophobic interactions. Substitution with methoxy or hydroxy groups on aromatic rings modulates activity, with polar groups often reducing potency .
  • Imidazolidine-2,4-diones: The target compound’s hexyl group may align with trends observed in thiazolidine-diones, where longer aliphatic chains reduce LOX inhibition.
Central Nervous System (CNS) Effects
  • IM-3 and IM-7 (): Aryl-substituted derivatives (e.g., 4-ethylphenyl) exhibit antinociceptive and cardiovascular effects, likely via interactions with neurotransmitter receptors. The hexyl-methyl combination in the target compound may similarly influence CNS targets but with altered pharmacokinetics due to higher lipophilicity .

Biological Activity

5-Hexyl-5-methyl-imidazolidine-2,4-dione is a compound belonging to the imidazolidine-2,4-dione family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N2O2C_{10}H_{18}N_{2}O_{2}, with a molecular weight of approximately 198.26 g/mol. The compound features a five-membered ring structure containing nitrogen atoms, characterized by specific hexyl and methyl substitutions that influence its chemical reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It exhibits affinity for serotonin receptors, particularly the 5-HT1A subtype, which may contribute to its neuropharmacological effects.
  • Cellular Signaling : The compound influences cellular signaling processes critical for maintaining homeostasis in biological systems .

Biological Activities

Recent studies have highlighted several notable biological activities of this compound:

Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µmol/L)Notes
MCF74.5Potent cytotoxic activity
HepG2Not specifiedPotential inhibition of metabolic pathways
A2780Not specifiedFurther studies needed

The cytotoxicity may be attributed to mechanisms such as DNA intercalation and topoisomerase inhibition .

Anti-inflammatory Effects

There is growing interest in the compound's potential to mitigate inflammatory responses. It may inhibit pro-inflammatory cytokines, providing a basis for further exploration in treating inflammatory diseases .

Neuropharmacological Effects

The interaction with serotonin receptors indicates potential applications in treating mood disorders. This aspect is particularly relevant given the increasing focus on serotonin's role in mental health .

Case Studies and Research Findings

  • Antiproliferative Studies : A study evaluated the antiproliferative activity of this compound against three human cancer cell lines (HepG2, A2780, MCF7) using the MTT assay. The results indicated significant cytotoxicity against MCF7 cells, with an IC50 value of 4.5 µmol/L .
  • ADMET Profiling : In silico analyses revealed that the compound exhibits moderate water solubility and membrane permeability. It is likely a substrate for CYP3A4 and P-glycoprotein, suggesting potential interactions with other drugs .
  • Herbicidal Activity : Beyond medicinal applications, the compound has been studied for its effectiveness as a herbicide against various pathogens, showcasing its versatility in biochemistry and pharmacology .

Q & A

Q. How can toxicity risks be evaluated prior to in vivo studies?

  • Methodology : Perform Ames tests (mutagenicity), hemolysis assays (erythrocyte compatibility), and acute toxicity profiling in zebrafish embryos. LC-MS/MS quantifies metabolite formation (e.g., oxidative dealkylation products) in hepatocyte cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hexyl-5-methyl-imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-Hexyl-5-methyl-imidazolidine-2,4-dione

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